1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-
Overview
Description
1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)- is an organic compound that belongs to the family of pyrazoles. It is a heterocyclic aromatic compound containing a five-membered ring with two nitrogen atoms and three carbon atoms. It is a colorless solid and has a molecular formula of C7H5NO2. Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)- is used in organic synthesis and is a valuable intermediate for the preparation of a variety of organic compounds.
Scientific Research Applications
Synthesis and Functionalization
Researchers have developed methods to synthesize and functionalize pyrazole derivatives, yielding compounds with potential applications in material science, catalysis, and coordination chemistry. For example, reactions of pyrazole-carboxylic acid chlorides with various hydroxylamines and carbazates led to the formation of novel N-substituted pyrazole carboxamides and carbohydrazides, demonstrating the chemical versatility of these compounds (E. Korkusuz & İ. Yıldırım, 2010). Furthermore, the functionalization of pyrazole derivatives with aminophenols and diaminopyridine has been explored, offering insights into the synthesis of compounds with varied biological activities and potential applications in pharmacology and material science (İ. Yıldırım & F. Kandemirli, 2006); (İ. Yıldırım, F. Kandemirli & E. Demir, 2005).
Coordination Chemistry and Material Science
Pyrazole derivatives have been applied in coordination chemistry to synthesize metal complexes, which are of interest for their potential applications in catalysis and material science. For instance, novel azides and triazoles based on pyrazole carboxylic acids have been synthesized, with the aim of creating ligands for medicinal chemistry and metal complex catalysis (A. I. Dalinger et al., 2020). Additionally, a study on the synthesis and crystal structures of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives highlighted their potential in forming chelate complexes with interesting structural and functional properties (S. Radi et al., 2015).
Electrochemical and Optical Applications
The electrochemiluminescence of metal-organic frameworks based on pyrazole carboxylic acids has been investigated, revealing their high intensity and potential for use in sensing and light-emitting devices (C. Feng et al., 2016). This research underscores the utility of pyrazole derivatives in developing new materials with advanced electrochemical and optical properties.
Mechanism of Action
Target of Action
Similar compounds such as 4-carboxyphenylboronic acid have been reported to target beta-lactamase in escherichia coli .
Mode of Action
Boronic acid derivatives, which are structurally similar, are known to interact with their targets through the formation of reversible covalent bonds . This interaction can lead to changes in the target’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
Boronic acid derivatives are known to be involved in various reactions, including condensation reactions, suzuki coupling reactions, and esterification .
Result of Action
Boronic acid derivatives have been used as fluorescence probes for fe3+ ions and f- ions, indicating that they may have a role in sensing and signaling .
Action Environment
The stability and reactivity of similar compounds like boronic acids are known to be influenced by factors such as ph and temperature .
properties
IUPAC Name |
1-(4-carboxyphenyl)pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-10(15)7-1-3-8(4-2-7)13-6-5-9(12-13)11(16)17/h1-6H,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUMWDAXVWCUOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=CC(=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234751 | |
Record name | 1-(4-Carboxyphenyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72899-92-4 | |
Record name | 1-(4-Carboxyphenyl)-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72899-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Carboxyphenyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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